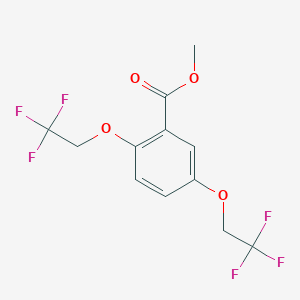

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F6O4/c1-20-10(19)8-4-7(21-5-11(13,14)15)2-3-9(8)22-6-12(16,17)18/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMXTGWAYICZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Formation

The process begins with a Ullmann-type coupling of 2,5-difluorobromobenzene (1 kg) with CuCN (660 g) in DMF at reflux. This replaces bromine with a cyano group, yielding 2,5-difluorobenzonitrile (98% purity).

Reaction Conditions:

Trifluoroethoxylation

Sodium hydride (770 g) in DMF reacts with trifluoroethanol (1.8 kg) at ≤40°C to generate trifluoroethoxide ions. Subsequent addition of 2,5-difluorobenzonitrile induces nucleophilic aromatic substitution, forming 2,5-bis(2,2,2-trifluoroethoxy)benzonitrile.

Critical Parameters:

Esterification and Hydrolysis

The benzonitrile intermediate undergoes methanolysis in concentrated H₂SO₄ (80–100°C) to form the methyl ester. Subsequent hydrolysis with NaOH/KOH (90–100°C) yields 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which is re-esterified to the title compound.

Optimized Conditions:

-

Molar ratio: Methanol/benzonitrile = 3.6–4.1:1.

-

Acid catalyst: H₂SO₄ (1.0–1.3:1 mass ratio to benzonitrile).

Comparative Analysis of Methods

The direct method excels in efficiency but faces scalability challenges. In contrast, the multi-step route, though labor-intensive, provides gram-to-kilogram scalability and avoids specialized equipment.

Industrial Considerations

Catalyst and Solvent Selection

Copper cyanide in DMF for nitrile formation ensures high regioselectivity but generates toxic waste. Substituting CuCN with KCN reduces heavy metal contamination but may lower yields.

Emerging Techniques and Modifications

Recent patents disclose variations using phosphoric acid instead of H₂SO₄ for esterification, reducing corrosion risks. Additionally, flow chemistry approaches are being explored to enhance the multi-step process’s throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

| Step | Description |

|---|---|

| Starting Materials | 2,5-Dihydroxybenzoic acid and 2,2,2-trifluoroethanol |

| Catalysts | Acidic catalysts (e.g., sulfuric acid) |

| Yield Optimization | Continuous flow systems for industrial production |

Chemistry

In synthetic chemistry, methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate serves as a building block for more complex molecules. Its structural features allow for various chemical transformations such as oxidation and reduction.

Biology

The compound has been extensively studied for its role in enzyme inhibition and protein-ligand interactions . Its lipophilic nature enhances its effectiveness in penetrating biological membranes and interacting with target proteins.

Medicine

Research indicates potential applications in pharmaceutical development , particularly as an intermediate in synthesizing various therapeutic agents. Notably, it has been investigated for its ability to inhibit glucosidase enzymes, which could have implications in diabetes management.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials due to its unique chemical properties.

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Acts as a glucosidase inhibitor; potential use in diabetes management. |

| Anticancer Potential | Investigated for anti-cancer properties through derivative synthesis. |

| Membrane Interaction | Modulates activity of membrane-bound proteins due to lipophilicity. |

Case Studies and Research Findings

-

Enzyme Inhibition Studies : Research has shown that this compound effectively inhibits glucosidase enzymes in vitro. This inhibition suggests potential therapeutic applications in managing blood glucose levels.

- Reference:

- Anticancer Research : Derivatives of this compound have been synthesized and tested for anticancer activity. Preliminary results indicate significant cytotoxic effects against various cancer cell lines.

- Biological Membrane Interaction : Studies demonstrate that the compound's high lipophilicity allows it to modulate the activity of membrane-bound enzymes effectively.

Mechanism of Action

The mechanism of action of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studies involving membrane-bound proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate belongs to a family of benzoate esters and derivatives modified with fluorine-containing substituents. Below is a comparative analysis with key analogs:

Cyanothis compound (CAS 219824-76-7)

- Structure: Replaces the methyl ester with a cyanomethyl group.

- Impact: The electron-withdrawing cyano group enhances electrophilicity, making it more reactive in nucleophilic acyl substitutions .

- Applications : Used in specialized syntheses requiring selective reactivity.

2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (CAS 50778-57-9)

- Structure : Substitutes the methyl ester with a 2,2,2-trifluoroethyl group.

- Physicochemical Properties :

- Impact : Increased fluorine content elevates lipophilicity and metabolic stability compared to the methyl ester .

Methyl 2-amino-4,5-difluorobenzoate (CAS 207346-42-7)

- Structure: Features amino and difluoro substituents instead of trifluoroethoxy groups.

- Impact : Reduced electron-withdrawing effects and altered acidity (pKa ~3.5–4.5) compared to the trifluoroethoxy analog .

Flecainide (Amide Derivative)

- Structure: Derived from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid via amidation with 2-aminomethylpiperidine.

- Key Difference : The amide linkage (vs. ester) confers biological activity as a Class IC antiarrhythmic agent .

Comparative Table :

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 175204-89-4 | C₁₂H₁₀F₆O₄ | 332.20 | Methyl ester, 2× trifluoroethoxy |

| Cyanomethyl analog | 219824-76-7 | C₁₃H₉F₆NO₄ | 357.21 | Cyanomethyl ester |

| Trifluoroethyl analog | 50778-57-9 | C₁₃H₉F₉O₄ | 400.19 | Trifluoroethyl ester |

| Flecainide (amide) | 54143-55-4 | C₁₇H₂₀F₆N₂O₃ | 414.35 | Amide, piperidinylmethyl |

Impurities and Process Control

Key impurities identified during Flecainide synthesis include:

N-(Pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide: Forms due to unintended reaction with 2-aminomethylpyridine instead of piperidine derivatives .

2,5-Bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide : Arises from incomplete hydrogenation of pyridine intermediates .

Commercial and Industrial Relevance

- This compound is produced industrially (e.g., by XIAMEN EQUATION CHEMICAL) at $0.1–$12.2/kg , depending on purity and scale .

Biological Activity

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features two trifluoroethoxy groups attached to a benzoate core. The presence of these groups enhances the compound's lipophilicity, facilitating interaction with biological membranes and proteins. This unique structure contributes to its biological activity by modulating enzyme interactions and receptor binding.

The biological activity of this compound primarily stems from its role as a glucosidase inhibitor . This inhibition can help regulate glucose levels, making it a candidate for antidiabetic therapies. The trifluoroethoxy groups enhance the compound's ability to penetrate lipid membranes, thereby allowing it to interact effectively with membrane-bound enzymes and receptors.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Acts as a glucosidase inhibitor; potential use in diabetes management. |

| Anticancer Potential | Investigated for anti-cancer properties through derivative synthesis. |

| Membrane Interaction | Modulates activity of membrane-bound proteins and enzymes due to lipophilicity. |

Case Studies and Research Findings

-

Glucosidase Inhibition :

- Research indicates that this compound effectively inhibits glucosidase activity in vitro. This inhibition is crucial for managing carbohydrate metabolism and may lead to lower postprandial glucose levels.

-

Anticancer Applications :

- A series of derivatives synthesized from this compound have shown promising results in preclinical studies targeting various cancer cell lines. For instance, compounds derived from this structure were evaluated for their cytotoxic effects against HT-29 and COLO-205 cell lines with IC50 values indicating significant anti-cancer activity .

-

Structure-Activity Relationship (SAR) :

- Studies on the SAR of this compound reveal that variations in the trifluoroethoxy groups significantly affect its biological activity. Compounds with optimized structures demonstrated enhanced glucosidase inhibition and cytotoxicity against cancer cells.

Potential Applications

Given its biological properties, this compound holds potential in various therapeutic areas:

- Diabetes Management : As a glucosidase inhibitor.

- Cancer Therapy : Through the development of derivatives targeting specific cancer pathways.

- Drug Development : Serving as a building block for synthesizing more complex pharmacologically active compounds.

Q & A

Q. What are the established synthetic routes for Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate in pharmaceutical research?

- Methodological Answer : The compound is synthesized via trifluoroethylation of 2,5-dihydroxybenzoic acid followed by esterification. In one route, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is converted to its acyl chloride using dichlorosulfoxide, which is then esterified with methanol to yield the methyl ester . Alternative routes involve direct trifluoroethylation of methyl 2,5-dihydroxybenzoate using trifluoroethyl halides under basic conditions . Key intermediates are characterized by NMR and mass spectrometry to confirm structural integrity.

Q. How is the structure of this compound characterized in research settings?

- Methodological Answer : Structural confirmation employs a combination of techniques:

- NMR Spectroscopy : H and F NMR identify the trifluoroethoxy substituents (e.g., F signals at -64.1 ppm for CF groups) and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak at m/z 332.20 (CHFO) .

- InChIKey : Unique identifiers like YPGYLCZBZKRYQJ-UHFFFAOYSA-N ensure reproducibility in chemical databases .

Q. What role does this compound play in the synthesis of Flecainide acetate?

- Methodological Answer : this compound is a critical intermediate in Flecainide acetate synthesis. It undergoes amidation with 2-aminomethylpyridine or piperidine derivatives to form the benzamide core of Flecainide. Unreacted ester or side products like 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide must be controlled as process-related impurities .

Advanced Questions

Q. How can researchers control and quantify process-related impurities such as 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide during Flecainide acetate synthesis?

- Methodological Answer : Impurity control involves:

- Reaction Optimization : Limiting excess reagents (e.g., amine nucleophiles) to reduce side reactions .

- Analytical Monitoring : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) resolves impurities at retention times distinct from the API (Active Pharmaceutical Ingredient) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound, with purity validated by >95% HPLC area percentage .

Q. What reaction mechanisms are involved in the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with amines to form related benzamides?

- Methodological Answer : Boric acid catalyzes the amidation by activating the carboxylic acid via electron withdrawal from the carbonyl group, enhancing electrophilicity for nucleophilic attack by amines. This mechanism avoids racemization and improves yields (60–85%) compared to traditional coupling agents . Kinetic studies suggest pseudo-first-order dependence on amine concentration under catalytic conditions (0.1 equiv. boric acid) .

Q. How do solvent choices impact the yield and purity of this compound during its synthesis?

- Methodological Answer :

- Polar Protic Solvents (e.g., Methanol) : Facilitate esterification but may hydrolyze acyl chloride intermediates if not anhydrous .

- Aprotic Solvents (e.g., Dichloromethane) : Improve stability of reactive intermediates (acyl chlorides) but require strict moisture control .

- Neutralization Steps : Ethanol or isopropanol in salification reduces byproduct formation (e.g., HCl adducts), enhancing crystallinity and purity (>98% by H NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.